molecular formula C8H7ClINO B14850248 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone

1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone

Cat. No.: B14850248
M. Wt: 295.50 g/mol
InChI Key: AHGYZTLNUQJNDC-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone is an organic compound with the molecular formula C8H7ClINO. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a pyridine ring, along with an ethanone group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone typically involves the chloromethylation of 6-iodopyridin-2-yl ethanone. One common method includes the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling hazardous reagents like CMME. The use of automated systems also enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated pyridine derivatives.

Scientific Research Applications

1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Chloromethyl)-2-thienyl]ethanone: Similar structure with a thiophene ring instead of a pyridine ring.

    1-[4-(Chloromethyl)-1-piperidinyl]ethanone: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl group and an iodine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

1-[4-(chloromethyl)-6-iodopyridin-2-yl]ethanone

InChI

InChI=1S/C8H7ClINO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3

InChI Key

AHGYZTLNUQJNDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCl)I

Origin of Product

United States

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